molecular formula C23H28N2O B2869580 1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 1421465-99-7

1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

Cat. No. B2869580
CAS RN: 1421465-99-7
M. Wt: 348.49
InChI Key: CIFIUKWHRADVGO-UHFFFAOYSA-N
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Description

This compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .


Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is related to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H20N2 . Its average mass is 216.322 Da and its monoisotopic mass is 216.162643 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrasubstituted Furans Synthesis : A study highlights the use of compounds with a 4-aza-8-oxabicyclo[3.2.1]oct-6-en-2-one moiety, similar in structure to the specified compound, for the synthesis of tetrasubstituted furantricarboxylates, which are important in various chemical syntheses (Maas, Dobesch, & Greiner, 2020).
  • Catalyst in Synthesis : Another research demonstrates the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate, related to the compound , as an effective catalyst for synthesizing trisubstituted imidazoles, highlighting its significance in green chemistry (Fekri & Nateghi, 2021).

Potential Medicinal Applications

  • Potential Antiparkinson Agents : Research on 3,8-diazabicyclo[3.2.1] octanes has identified compounds structurally related to the specified compound as potential antiparkinson agents, indicating its relevance in neurodegenerative disease research (Occelli, Fontanella, & Testa, 1977).
  • Neurokinin Receptor Antagonists : A study on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, which are structurally similar, demonstrates their function as neurokinin receptor antagonists, suggesting potential applications in neurological conditions (Huscroft et al., 2006).

Molecular Structure and Complexation

  • Molecular Tiling in Adduct Formation : The formation of a 1:1 adduct between 1,4-diazabicyclo[2.2.2]octane and benzenetricarboxylic acid, relevant to the compound of interest, reveals insights into molecular tiling and hydrogen bonding in complex structures (Meehan et al., 1997).
  • DABCO Tribromide in Synthesis : Another research utilizing 1,4-Diazabicyclo[2.2.2]octane tribromide for the synthesis of quinazolinones and benzimidazoles shows its importance in facilitating complex organic reactions (Rostami et al., 2017).

Mechanism of Action

The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation . Selective inhibition of KRAS G12D presents a significant challenge due to the requirement of inhibitors to bind KRAS G12D with high enough affinity to obviate the need for covalent interactions with the mutant KRAS protein .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of the synthesis methods and potential applications of this compound in the study of oncogenic mutations like KRAS G12D .

properties

IUPAC Name

1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-2-22(19-11-7-4-8-12-19)23(26)25-20-13-14-21(25)17-24(16-20)15-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFIUKWHRADVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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